molecular formula C13H15NO4 B4607389 (E)-4-[(4-METHOXYPHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID

(E)-4-[(4-METHOXYPHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID

Cat. No.: B4607389
M. Wt: 249.26 g/mol
InChI Key: ZTFHOBZHPKDEJI-VOTSOKGWSA-N
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Description

(E)-4-[(4-METHOXYPHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID is an organic compound characterized by its unique structure, which includes a methoxyphenethyl group attached to an amino group, and a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-[(4-METHOXYPHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID typically involves the reaction of 4-methoxyphenethylamine with maleic anhydride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: For industrial production, the synthesis process is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: (E)-4-[(4-METHOXYPHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The amino group can undergo substitution reactions with electrophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(E)-4-[(4-METHOXYPHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-[(4-METHOXYPHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenethyl group but lacks the butenoic acid backbone.

    Maleic Anhydride: A precursor in the synthesis of (E)-4-[(4-METHOXYPHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID.

    4-Oxo-2-butenoic Acid: Contains the butenoic acid backbone but lacks the methoxyphenethyl group.

Uniqueness: this compound is unique due to its combination of the methoxyphenethyl group and the butenoic acid backbone, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-4-[2-(4-methoxyphenyl)ethylamino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-11-4-2-10(3-5-11)8-9-14-12(15)6-7-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFHOBZHPKDEJI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793558
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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